Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps :
Starting Material: The process begins with 2-amino-3-nitrobenzoic acid methyl ester.
Reduction: This compound is reduced using Raney nickel as a catalyst in ethyl acetate under hydrogen pressure to yield the corresponding amine.
Cyclization: The amine is then cyclized with tetraethyl orthocarbonate in the presence of acetic acid to form the benzimidazole ring.
Esterification: Finally, the product is esterified with ethanol to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it generally involves inhibition or activation of biological processes through binding to active sites or allosteric sites .
Comparison with Similar Compounds
- Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
- Ethyl 2-ethoxy-1-((2-(N-hydroxycarbamimidoyl)-[1,1-biphenyl]-4-yl)methyl)-1H-benzoimidazole-7-carboxylate
- 1-((2’-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1’-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid methyl ester
Uniqueness: this compound is unique due to its specific ethoxy and carboxylate substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-ethoxy-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11(15)8-6-5-7-9-10(8)14-12(13-9)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXBGAGAWZJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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